Pyridine-2,6-dicarbohydrazide
Overview
Description
Pyridine-2,6-dicarbohydrazide is a chemical compound with the molecular formula C7H9N5O2 and a molecular weight of 195.18 . It is used in various chemical reactions and has been the subject of numerous studies .
Synthesis Analysis
The synthesis of Pyridine-2,6-dicarbohydrazide has been discussed in several papers . For instance, one study describes the synthesis of macroheterocycles containing Pyridine-2,6-dicarbohydrazide .Molecular Structure Analysis
The molecular structure of Pyridine-2,6-dicarbohydrazide has been analyzed in several studies . For example, one study discusses the structural and spectroscopic study of a Cu (II) Pyridine-2,6-dicarboxylate Complex .Chemical Reactions Analysis
The chemical reactions involving Pyridine-2,6-dicarbohydrazide have been analyzed in various studies . For instance, one study estimated the cyclic voltammetry parameters for Pyridine-2,6-dicarbohydrazide and its interaction with CuCl2 in various solutions .Physical And Chemical Properties Analysis
Pyridine-2,6-dicarbohydrazide has a melting point of over 220 °C and a density of 1.417±0.06 g/cm3 . Its pKa value is predicted to be 10.52±0.10 .Scientific Research Applications
1. Cyclic Voltammetry
- Application Summary : Pyridine-2,6-dicarbohydrazide (H2P) is used in the estimation of cyclic voltammetry parameters and its interaction with CuCl2 in various solutions .
- Methods of Application : The cyclic voltammetry of H2P was performed in three different solutions with 0.1 M concentration of KCl, NaOH, and HCl. The pH value for the supporting electrolytes varies from acidic (4.30), alkaline (9.06), and neutral (6.96) .
- Results or Outcomes : Different cyclic voltammograms were obtained in the used media. The addition of CuCl2 was also revealed to develop and explain the interaction of Cu2+ with the ligand in the applied media .
2. Fluorescent and Colorimetric Chemosensor
- Application Summary : A new indole-containing 2,6-pyridinedicarbohydrazide P3 was synthesized and examined as an efficient fluorescent turn-off and colorimetric cation receptor .
- Methods of Application : The synthesized compound was examined as an efficient fluorescent turn-off and colorimetric cation receptor. The P3 receptor exhibited a remarkable rapid color change from colorless to brown in the presence of Cu2+ cations .
- Results or Outcomes : P3 displayed selective fluorescence quenching and a UV-vis redshift only in the presence of Cu2+ ions. Fluorescence titration was used to calculate the association constant (Ka) as 2.9–3.5×1011 M−2 and the limit of detection (LOD) as 4.2×10−9 M .
3. Structural Study
- Application Summary : Pyridine-2,6-dicarbohydrazide (pdch) is used in the structural study of its nitrate salt .
- Methods of Application : The compound was synthesized by the reaction between dimethyl-2,6-pyridinedicarboxylate and anhydrous hydrazine by microwave synthesis under solvent-free conditions. This compound was recrystallized in methanol at low pH condition and gave the nitrate salt of pdch .
- Results or Outcomes : In the crystal structure of this compound, protonated pdch cations and nitrate anions are linked via N−H···Nnitrate and N−H···Onitrate hydrogen bonds into a three-dimensional network. The structure features extensive hydrogen bonding, with 13 distinct interactions. There are also weak intermolecular interactions including O···π, O···O and N−H···π .
4. Macrocyclic Schiff Bases
- Application Summary : Pyridine-2,6-dicarbohydrazide is used in the synthesis of macrocyclic Schiff bases .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results or Outcomes : The synthesized macrocyclic Schiff bases based on pyridine-2,6-dicarbohydrazide can be used in metal cations extraction .
5. Azo Dyes and Telomerase Inhibitors
- Application Summary : Diamides incorporating a -NH-CO-pyridine-CO-NH- core based on pyridine-2,6-dicarboxylic acid (H2dipic) have been examined, with interest in these compounds extending to potential applications as diverse as azo dyes and telomerase inhibitors .
- Methods of Application : The details of the synthesis process are not provided in the search results .
- Results or Outcomes : The synthesized compounds based on pyridine-2,6-dicarbohydrazide can be used in the production of azo dyes and as telomerase inhibitors .
6. Environmental and Analytical Applications
- Application Summary : The cyclic voltammetry technique has been applied in many environmental and analytical applications to know the concentration of some salts, complexes and different solutions .
- Methods of Application : The details of the application process are not provided in the search results .
- Results or Outcomes : The application of cyclic voltammetry technique using pyridine-2,6-dicarbohydrazide can help in determining the concentration of some salts, complexes and different solutions .
Safety And Hazards
properties
IUPAC Name |
pyridine-2,6-dicarbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O2/c8-11-6(13)4-2-1-3-5(10-4)7(14)12-9/h1-3H,8-9H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOVHJODVHQLCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NN)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10279922 | |
Record name | pyridine-2,6-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,6-dicarbohydrazide | |
CAS RN |
5112-36-7 | |
Record name | NSC14594 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14594 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | pyridine-2,6-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10279922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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